Fluorosulfonyl vs. Non‑Fluorinated Sulfonyl Piperidines: In Vivo Selectivity Over the IKr (hERG) Potassium Channel Prevents QTc Prolongation
In a direct medicinal chemistry exploration of the 4‑fluorosulfonylpiperidine scaffold, incorporation of fluorine at the sulfonyl 4‑position of an existing sulfonyl piperidine 5‑HT₂A antagonist series yielded compounds with markedly increased selectivity over the IKr (hERG) potassium channel compared with the non‑fluorinated parent sulfonyl piperidines. The optimized fluorosulfonyl compound 3b produced no increase in QTc interval in the anesthetized dog at plasma concentrations up to 148 µM, a safety margin not achieved by the non‑fluorinated sulfonyl predecessors [1].
| Evidence Dimension | In vivo cardiac QTc prolongation liability (anesthetized dog model) |
|---|---|
| Target Compound Data | No QTc increase up to 148 µM plasma concentration (compound 3b, 4‑fluorosulfonylpiperidine class) |
| Comparator Or Baseline | Non‑fluorinated sulfonyl piperidine 5‑HT₂A antagonists (unspecified members of the parent series) – exhibited measurable hERG/IKr block |
| Quantified Difference | Qualitative: QTc prolongation absent for fluorosulfonyl series at the highest tested exposure vs. detectable IKr block in the parent non‑fluorinated sulfonyl series |
| Conditions | Anesthetized dog cardiovascular model; plasma concentration measured at end of infusion |
Why This Matters
For programs where the piperidine N‑sulfonyl moiety is a known pharmacophore element, selecting the fluorosulfonyl analog over an alkyl‑ or arylsulfonyl variant can directly mitigate hERG‑related cardiac safety attrition, a leading cause of preclinical candidate failure.
- [1] Fish, L.R. et al. 4‑Fluorosulfonylpiperidines: selective 5‑HT₂A ligands for the treatment of insomnia. Bioorg. Med. Chem. Lett. 2005, 15, 3665–3669. View Source
